![molecular formula C13H16ClN3O2 B1464246 1-(4-Chlorobenzoyl)-piperidine-4-carboxylic acid hydrazide CAS No. 859154-35-1](/img/structure/B1464246.png)
1-(4-Chlorobenzoyl)-piperidine-4-carboxylic acid hydrazide
Description
The compound is a hydrazide derivative. Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen covalent bond where both nitrogen atoms are connected to a carbonyl group .
Synthesis Analysis
While specific synthesis methods for “1-(4-Chlorobenzoyl)-piperidine-4-carboxylic acid hydrazide” were not found, hydrazides can generally be synthesized by reacting a carboxylic acid or its derivative with hydrazine .Molecular Structure Analysis
The molecular structure of a similar compound, 4-Chlorobenzoic acid hydrazide, is available . It has a molecular weight of 170.596 and its IUPAC Standard InChI isInChI=1S/C7H7ClN2O/c8-6-3-1-5 (2-4-6)7 (11)10-9/h1-4H,9H2, (H,10,11)
.
properties
IUPAC Name |
1-(4-chlorobenzoyl)piperidine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-11-3-1-10(2-4-11)13(19)17-7-5-9(6-8-17)12(18)16-15/h1-4,9H,5-8,15H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGKZIFVIGJMLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzoyl)-piperidine-4-carboxylic acid hydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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